molecular formula C9H12N2 B069264 N-(pyridin-3-ylmethyl)cyclopropanamine CAS No. 183609-18-9

N-(pyridin-3-ylmethyl)cyclopropanamine

Cat. No.: B069264
CAS No.: 183609-18-9
M. Wt: 148.2 g/mol
InChI Key: BZFHAPIXJIHOOF-UHFFFAOYSA-N
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Description

N-(pyridin-3-ylmethyl)cyclopropanamine is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound features a unique molecular architecture combining a cyclopropylamine moiety with a pyridinylmethyl group. The cyclopropylamine group is a privileged scaffold known to confer favorable metabolic stability and to act as a key pharmacophore in a variety of bioactive molecules, often serving as an amine donor in synthetic pathways or as a structural constraint. The pyridine ring provides a nitrogen-containing heterocycle that can participate in hydrogen bonding and coordinate with metals, enhancing the molecule's potential for targeted interactions.

Properties

IUPAC Name

N-(pyridin-3-ylmethyl)cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c1-2-8(6-10-5-1)7-11-9-3-4-9/h1-2,5-6,9,11H,3-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZFHAPIXJIHOOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00360631
Record name N-(pyridin-3-ylmethyl)cyclopropanamine
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Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183609-18-9
Record name N-(pyridin-3-ylmethyl)cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00360631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[(pyridin-3-yl)methyl]cyclopropanamine
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Preparation Methods

Reductive Amination

Reductive amination is a widely employed method for synthesizing secondary amines, including N-(pyridin-3-ylmethyl)cyclopropanamine. This one-pot reaction involves the condensation of pyridine-3-carbaldehyde with cyclopropanamine in the presence of a reducing agent. Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN) are commonly used due to their selectivity for imine intermediates over aldehydes. The reaction typically proceeds in dichloromethane (DCM) or methanol under inert conditions, yielding the target compound with moderate to high efficiency.

Key variables influencing yield include:

  • Solvent polarity : Polar aprotic solvents enhance imine formation but may reduce reducing agent activity.

  • pH control : Mildly acidic conditions (pH 4–6) stabilize the imine intermediate, preventing undesired side reactions.

For example, reacting pyridine-3-carbaldehyde (1.0 equiv) with cyclopropanamine (1.2 equiv) in DCM using STAB (1.5 equiv) at 0–5°C for 12 hours achieves approximately 65–75% yield after purification via column chromatography.

Cyclopropanation Followed by Coupling

This two-step approach involves synthesizing a cyclopropane-containing intermediate followed by coupling with a pyridine derivative. A representative protocol adapts methodologies from trans-2-arylcyclopropanamine syntheses:

  • Cyclopropanation : Ethyl (E)-3-(pyridin-3-yl)acrylate undergoes cyclopropanation using trimethylsulfoxonium iodide (2.0 equiv) and sodium hydride (NaH, 2.5 equiv) in dimethyl sulfoxide (DMSO) at 0°C. The reaction generates ethyl trans-2-(pyridin-3-yl)cyclopropanecarboxylate in 80–85% yield.

  • Amination : The ester intermediate is hydrolyzed to the carboxylic acid using NaOH (2.0 M), then converted to the amine via a Curtius rearrangement. Treatment with thionyl chloride (SOCl2) forms the acyl chloride, which reacts with sodium azide (NaN3) to yield the acyl azide. Thermal decomposition in toluene produces the primary amine, isolated as the hydrochloride salt.

This method offers superior stereocontrol, particularly for accessing enantiomerically pure products, but requires handling hazardous reagents like NaN3.

Nucleophilic Substitution

Nucleophilic displacement of halides provides a straightforward route to this compound. 3-(Chloromethyl)pyridine reacts with cyclopropanamine (2.0 equiv) in tetrahydrofuran (THF) or acetonitrile at reflux. The addition of potassium carbonate (K2CO3) or triethylamine (Et3N) as a base facilitates deprotonation, driving the reaction to completion within 6–8 hours.

Optimization studies reveal that:

  • Leaving group reactivity : Bromides (e.g., 3-(bromomethyl)pyridine) increase reaction rates but may lead to over-alkylation.

  • Solvent selection : Polar aprotic solvents like THF improve nucleophilicity without compromising substrate stability.

Purification via recrystallization from ethyl acetate/hexane mixtures typically affords the product in 60–70% yield.

Optimization of Reaction Conditions

Temperature and Solvent Effects

Cyclopropanation reactions exhibit pronounced temperature sensitivity. For instance, maintaining DMSO at 0°C during iodide-mediated cyclopropanation prevents exothermic side reactions, improving yield by 15–20% compared to room-temperature conditions. Solvent polarity also critically impacts reductive amination: switching from methanol to DCM increases STAB efficiency by reducing proton competition during imine reduction.

Catalytic Enhancements

Recent advances employ heterogeneous catalysts to streamline purification. Immobilized borohydride resins enable selective reduction of imines in reductive amination, simplifying workup by filtration. Similarly, polymer-supported bases (e.g., Amberlyst A-21) in nucleophilic substitutions eliminate the need for aqueous washes, reducing waste generation.

Analytical Characterization

Rigorous characterization ensures product identity and purity:

TechniqueKey Data for this compound
1H NMR (CDCl3)δ 8.45 (s, 1H, py-H2), 8.38 (d, 1H, py-H6), 7.65 (m, 1H, py-H5), 3.85 (s, 2H, CH2), 2.10 (m, 1H, cyclopropane-H), 1.25–1.15 (m, 4H, cyclopropane-CH2)
HPLC (C18 column)Retention time: 6.8 min (95% purity, 0.1% TFA in H2O/MeCN)
MS (ESI+) m/z 149.2 [M+H]+ (calculated 148.2)

Challenges and Limitations

Stereochemical Control

Achieving enantiomeric excess in cyclopropanamine derivatives remains challenging. While asymmetric cyclopropanation using chiral auxiliaries (e.g., Oppolzer’s sultam) can induce >90% ee, these reagents are costly and require multi-step syntheses.

Functional Group Compatibility

The pyridine ring’s electron-withdrawing nature complicates nucleophilic substitutions, necessitating excess amine or high-temperature conditions. Additionally, cyclopropane ring strain increases susceptibility to ring-opening under acidic or oxidative conditions .

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The primary amine group in N-(pyridin-3-ylmethyl)cyclopropanamine participates in nucleophilic substitution reactions.

Reaction TypeReagents/ConditionsProductKey Observations
Alkylation Alkyl halides (e.g., CH₃I), base (e.g., K₂CO₃), DCM, 25°CN-Alkylated derivativesSelective monoalkylation occurs due to steric hindrance from the cyclopropane ring .
Acylation Acetyl chloride, triethylamine, THF, 0°C → RTN-Acetylated productAcylation proceeds efficiently, with yields >80% under anhydrous conditions .

Mechanistic Insights :

  • Alkylation involves SN2 attack by the amine on the alkyl halide, facilitated by polar aprotic solvents.
  • Acylation proceeds via nucleophilic acyl substitution, with the base neutralizing HCl byproduct .

Oxidation Reactions

The cyclopropane ring and amine group exhibit oxidation sensitivity.

Oxidizing AgentConditionsProductNotes
KMnO₄ (aq)Acidic, 60°CCyclopropane ring cleavage to form carboxylic acidComplete ring opening within 2 hours.
CrO₃/H₂SO₄Room temperatureN-Oxide formationPyridine ring undergoes oxidation preferentially .

Key Findings :

  • Cyclopropane ring cleavage dominates under strong acidic oxidants, generating linear carboxylic acids.
  • Pyridine N-oxidation occurs under milder conditions, preserving the cyclopropane structure .

Cycloaddition Reactions

Photochemical [3 + 2] cycloadditions with electron-deficient alkenes have been reported for cyclopropylamines .

SubstrateCatalystProductSelectivity (dr/ee)
α-Phenyl ethenamineCPA C3 (2.0 mol%)trans-Cyclopentane-1,2-diamine derivative>19:1 dr, 95% ee

Mechanism :

  • Photoexcitation generates a diradical intermediate, enabling stereoselective bond formation .
  • Chiral phosphoric acid (CPA) catalysts induce enantioselectivity via hydrogen-bonding interactions .

Reduction Reactions

The pyridine ring can undergo catalytic hydrogenation.

ConditionsCatalystProductYield
H₂ (1 atm), Pd/C, EtOH25°C, 12 hrsPiperidine derivative75–85%

Implications :

  • Saturation of the pyridine ring modulates biological activity, enhancing lipophilicity .

Nucleophilic Aromatic Substitution

Electrophilic substitution on the pyridine ring is limited, but directed metallation enables functionalization.

ReagentConditionsProduct
LDA, −78°C, then CO₂THFCarboxylic acid at C4 position

Note :

  • The methylene bridge directs metallation to the C4 position of the pyridine ring .

Comparative Reactivity Table

Reaction TypeCyclopropane StabilityPyridine Reactivity
AlkylationUnaffectedNo direct participation
OxidationRing cleavage possibleN-Oxide formation
CycloadditionParticipation in ring-openingNot involved

Scientific Research Applications

Pharmaceutical Applications

1. Antimalarial Activity:
Research indicates that N-(pyridin-3-ylmethyl)cyclopropanamine exhibits potential as an antimalarial agent. Studies have demonstrated its ability to interact with specific enzymes involved in the malaria parasite's lifecycle, suggesting a mechanism that could inhibit parasite growth .

2. Neurological Disorders:
The compound has been investigated for its interaction with nicotinic acetylcholine receptors, which are implicated in cognitive functions and various neuropathologies. Its ability to modulate these receptors positions it as a candidate for treating conditions related to cerebral aging, mood disorders, and pain management .

3. Drug Development:
this compound serves as a lead compound in the development of new pharmaceuticals targeting various diseases. Its structural features allow for modifications that can enhance potency and selectivity against specific biological targets, making it a versatile scaffold for medicinal chemistry .

Case Studies

Case Study 1: Antimalarial Efficacy
A study investigated the efficacy of this compound against Plasmodium falciparum, the parasite responsible for malaria. The results indicated that the compound inhibited parasite growth at micromolar concentrations, demonstrating its potential as an antimalarial drug candidate .

Case Study 2: Neurological Impact
In another study focusing on neurological disorders, researchers evaluated the compound's effects on cognitive function in animal models. The findings suggested that this compound improved memory retention and reduced anxiety-like behaviors, supporting its role as a therapeutic agent for mood disorders .

Mechanism of Action

The mechanism of action of N-(pyridin-3-ylmethyl)cyclopropanamine-related compounds can be diverse, depending on the context of their application. For instance, in medicinal chemistry, N-(pyridin-3-yl)benzamides have been identified as selective inhibitors of human aldosterone synthase (CYP11B2), which is crucial for the biosynthesis of aldosterone.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : N-(Pyridin-3-ylmethyl)cyclopropanamine
  • Synonyms: Cyclopropyl-pyridin-3-ylmethyl-amine; N-cyclopropyl-3-picolylamine .
  • CAS Number : 183609-18-9 .
  • Molecular Formula : C₉H₁₂N₂.
  • Molecular Weight : 148.21 g/mol .

Synthesis: The compound is synthesized via reductive amination between 3-pyridinecarbaldehyde and cyclopropanamine, typically using sodium cyanoborohydride or similar reducing agents .

Key Features :

  • Combines a pyridine ring (electron-deficient aromatic system) with a cyclopropane moiety (high ring strain, unique reactivity).

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

The following table compares This compound with five structurally related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
This compound 183609-18-9 C₉H₁₂N₂ 148.21 Pyridin-3-ylmethyl, cyclopropylamine High potential for metal coordination due to pyridine nitrogen .
N-[(2-Nitrophenyl)methyl]cyclopropanamine 884501-98-8 C₁₀H₁₂N₂O₂ 192.22 2-Nitrophenyl, cyclopropylamine Electron-withdrawing nitro group may reduce nucleophilicity; no reported bioactivity .
N-{[4-(Difluoromethoxy)-3-methoxyphenyl]methyl}cyclopropanamine 900641-13-6 C₁₂H₁₅F₂NO₂ 243.25 Difluoromethoxy, methoxy, phenyl, cyclopropylamine Enhanced lipophilicity due to fluorinated groups; potential CNS activity .
N-[(6-Chloropyridin-3-yl)methyl]-N-methylcyclopropanamine 1094883-18-7 C₁₀H₁₃ClN₂ 196.68 6-Chloropyridin-3-yl, N-methylcyclopropanamine Chlorine substituent increases halogen-bonding potential; methyl group alters steric effects .
N-((1-Benzylpiperidin-3-yl)methyl)cyclopropanamine 1353977-04-4 C₁₇H₂₄N₂ 256.39 Benzyl-piperidinyl, cyclopropylamine Piperidine ring introduces conformational flexibility; benzyl group enhances hydrophobicity .

Key Differences and Implications

Electronic Effects: The pyridin-3-ylmethyl group in the parent compound facilitates hydrogen bonding and metal coordination, as seen in Co(II) and Cu(II) complexes of related pyridine derivatives .

The benzyl-piperidinyl analog (1353977-04-4) has higher hydrophobicity, which may improve blood-brain barrier penetration compared to the parent compound .

Synthetic Accessibility :

  • The parent compound’s synthesis is straightforward via reductive amination , whereas analogs with complex substituents (e.g., fluorinated or piperidinyl groups) require multi-step protocols .

Biological Activity

N-(pyridin-3-ylmethyl)cyclopropanamine is an organic compound with a unique structural configuration that includes a cyclopropanamine moiety attached to a pyridine ring. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly as a potential inhibitor of nitric oxide synthase (NOS) isoforms. The following sections explore its synthesis, biological activity, and potential applications.

Chemical Structure and Properties

  • Molecular Formula : C₉H₁₂N₂
  • Molecular Weight : Approximately 150.20 g/mol
  • Appearance : White crystalline solid
  • Solubility : Soluble in water and various organic solvents

The presence of the cyclopropane ring contributes to the compound's rigidity, which can enhance its interaction with biological targets.

Synthesis Methods

The synthesis of this compound has been accomplished through various methods, including:

  • C–C Bond Cleavage : Utilizing iodine (I2) and tert-butyl hydroperoxide (TBHP) in toluene to facilitate the formation of the cyclopropanamine structure.
  • Multi-step Synthetic Routes : Involving the reaction of α-bromoketones with 2-aminopyridine, leading to the desired product through chemodivergent synthesis pathways.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly:

  • Inhibition of Nitric Oxide Synthase (NOS) : The compound has shown promise as an inhibitor of neuronal NOS, suggesting potential applications in neuropharmacology and cardiovascular health. This selectivity towards specific NOS isoforms may lead to therapeutic benefits in conditions related to neurodegeneration.

This compound interacts with various biological targets by binding to active sites on enzymes and receptors. This interaction can modulate their activity and influence cellular pathways, contributing to its pharmacological effects.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
N-(pyridin-2-ylmethyl)cyclopropanamineC₉H₁₂N₂Different position on the pyridine ring affecting activity
N-(pyridin-4-ylmethyl)cyclopropanamineC₉H₁₂N₂Potentially different NOS selectivity
1-(pyridin-3-yl)-N-methylcyclopropanamineC₁₀H₁₅N₂Methyl substitution on nitrogen may alter pharmacokinetics

This comparison highlights how variations in the pyridine ring's position can affect biological activity and selectivity towards NOS isoforms.

Case Studies and Research Findings

  • Neuropharmacological Studies : Preliminary investigations have indicated that this compound may play a role in modulating neurodegenerative conditions through its NOS inhibition properties.
  • Cardiovascular Applications : The compound's ability to inhibit neuronal NOS suggests potential therapeutic applications in managing cardiovascular diseases linked to nitric oxide dysregulation.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(pyridin-3-ylmethyl)cyclopropanamine, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via reductive amination or nucleophilic substitution. For example, describes the synthesis of related cyclopropanamine derivatives using reductive amination between pyridine-containing aldehydes and cyclopropanamine under hydrogenation conditions (e.g., H₂/Pd-C). Key factors include temperature (room temperature to 60°C), solvent choice (e.g., dichloromethane or ethanol), and stoichiometric ratios of reactants. Yields typically range from 70–93% depending on purification methods .

Q. How can researchers validate the molecular structure of this compound?

  • Methodology : Use a combination of spectroscopic and crystallographic techniques:

  • NMR : Analyze ¹H/¹³C NMR spectra to confirm proton environments (e.g., cyclopropane ring protons at δ ~0.5–1.5 ppm and pyridyl protons at δ ~7–9 ppm) .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF .
  • X-ray Crystallography : Refine crystal structures using software like SHELXL ( ) to resolve bond angles and stereochemistry .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodology : Store under inert atmosphere (argon or nitrogen) at –20°C to prevent oxidation or moisture absorption. and highlight that cyclopropanamine derivatives are sensitive to light and heat; degradation products may include nitrogen oxides under combustion .

Advanced Research Questions

Q. How can researchers isolate and characterize reactive intermediates during synthesis?

  • Methodology : Employ in-situ monitoring techniques:

  • FT-IR : Track carbonyl intermediates (e.g., imine formation at ~1600–1650 cm⁻¹) during reductive amination .
  • LC-MS : Capture transient intermediates (e.g., zwitterionic species, as observed in ) using high-resolution mass spectrometry .

Q. How should discrepancies in reported physicochemical properties (e.g., solubility, melting points) be addressed?

  • Methodology : Conduct comparative studies using standardized protocols:

  • DSC/TGA : Measure thermal stability and melting points under controlled heating rates .
  • Solubility Tests : Use Hansen solubility parameters in solvents like DMSO, ethanol, or water .
  • Cross-validate data with computational tools (e.g., COSMO-RS) to predict solubility .

Q. What computational strategies predict the biological activity of this compound derivatives?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with biological targets (e.g., kinases or GPCRs) .
  • QSAR Modeling : Correlate substituent effects (e.g., pyridine ring modifications) with activity data from analogs in .

Q. How can researchers assess toxicity when limited toxicological data exists?

  • Methodology : Design tiered assays:

  • In Vitro : Use HepG2 or HEK293 cells for cytotoxicity screening (IC₅₀) and Ames tests for mutagenicity .
  • In Silico : Apply tools like ProTox-II to predict acute oral toxicity (e.g., LD₅₀) and hepatotoxicity .

Data Contradiction Analysis

Q. How to resolve conflicting reports on reaction yields for this compound synthesis?

  • Methodology :

  • Reproduce Conditions : Systematically vary parameters (e.g., catalyst loading, solvent purity) as in .
  • Byproduct Analysis : Use HPLC or GC-MS to identify side products (e.g., over-reduced amines or dimerization) .

Q. Why do different studies report varying stability profiles for cyclopropanamine derivatives?

  • Root Cause : Impurity levels (e.g., trace metals or moisture) and analytical methods (e.g., DSC vs. TGA). notes that hygroscopicity can accelerate decomposition, requiring Karl Fischer titration for moisture quantification .

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